molecular formula C13H14N2S B1517684 1-allyl-5-(4-methylphenyl)-1H-imidazole-2-thiol CAS No. 1105189-03-4

1-allyl-5-(4-methylphenyl)-1H-imidazole-2-thiol

Cat. No.: B1517684
CAS No.: 1105189-03-4
M. Wt: 230.33 g/mol
InChI Key: NJZZOWKNVPTPFP-UHFFFAOYSA-N
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Description

1-allyl-5-(4-methylphenyl)-1H-imidazole-2-thiol is a chemical compound with the molecular formula C13H14N2S and a molecular weight of 230.33 . It is an imidazole-2-thiol derivative, a class of compounds known for their versatility as building blocks in organic and medicinal chemistry research . For instance, substituted 1H-imidazole-2-thiols are valuable precursors in synthetic chemistry, participating in cyclization reactions to form more complex heterocyclic systems, such as 5H-imidazo[2,1-b]-[1,3]thiazines, which are structures of interest in drug discovery . Furthermore, structural analogs of this compound, specifically other 1H-imidazole-2-thiols, are the subject of ongoing scientific investigation, highlighting the research interest in this chemical family . In a broader toxicological context, some chemicals with structural alerts, including certain imidazole derivatives, may be screened for potential hepatotoxicity as part of research into structure-activity relationships (SAR) and chemical category-based read-across assessments . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(4-methylphenyl)-3-prop-2-enyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S/c1-3-8-15-12(9-14-13(15)16)11-6-4-10(2)5-7-11/h3-7,9H,1,8H2,2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZZOWKNVPTPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501154041
Record name 1,3-Dihydro-5-(4-methylphenyl)-1-(2-propen-1-yl)-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501154041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105189-03-4
Record name 1,3-Dihydro-5-(4-methylphenyl)-1-(2-propen-1-yl)-2H-imidazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105189-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-5-(4-methylphenyl)-1-(2-propen-1-yl)-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501154041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.

  • Biology: It has been investigated for its potential biological activity, including antimicrobial and antiviral properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory diseases.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-allyl-5-(4-methylphenyl)-1H-imidazole-2-thiol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in the N1 substituent or C5 aromatic group. A comparative analysis is summarized below:

Compound Name N1 Substituent C5 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-Allyl-5-(4-methylphenyl)-1H-imidazole-2-thiol Allyl 4-methylphenyl C13H14N2S 230.33 High reactivity (allyl group), moderate lipophilicity
1-Ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol Ethyl 4-methylphenyl C12H14N2S 218.32 Lower steric hindrance; used in intermediate synthesis
1-(4-Chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol 4-Chlorophenyl 4-methylphenyl C16H13ClN2S 300.81 Enhanced electron-withdrawing effects; potential antimicrobial activity
1-Benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol Benzyl 4-methylphenyl C17H16N2S 280.40 Increased aromaticity; applications in coordination chemistry
5-(4-Chlorophenyl)-1-methyl-1H-imidazole-2-thiol Methyl 4-chlorophenyl C10H9ClN2S 224.71 Compact structure; studied in enzyme inhibition

Physicochemical Properties

  • Solubility : Allyl and benzyl derivatives exhibit lower aqueous solubility compared to ethyl or methyl analogs due to increased hydrophobicity .
  • Thermal Stability : Allyl derivatives may decompose at lower temperatures (~100–120°C) due to the labile allyl group, whereas benzyl and chlorophenyl analogs show higher thermal stability .
  • Crystallography : X-ray studies (using SHELXL ) reveal that allyl and benzyl groups induce distinct hydrogen-bonding patterns. For example, the allyl derivative forms weaker C–H···S interactions compared to the strong N–H···S networks in ethyl analogs .

Biological Activity

1-Allyl-5-(4-methylphenyl)-1H-imidazole-2-thiol is a heterocyclic compound with notable biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis typically begins with 4-methylbenzaldehyde and allylamine.
  • Cyclization Reaction : The formation of the imidazole ring is achieved by reacting the starting materials with thiourea under acidic conditions.
  • Purification : The crude product is purified through recrystallization or column chromatography to yield the pure compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria like Pseudomonas aeruginosa.

Microbial Strain Activity
Bacillus subtilis (Gram+)Noteworthy antibacterial activity
Pseudomonas aeruginosa (Gram-)Moderate antibacterial activity

The compound's activity may be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

Antiviral Activity

In addition to its antimicrobial effects, this compound has been investigated for potential antiviral properties. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes or receptors, although specific mechanisms remain to be fully elucidated.

The biological activity of this compound is believed to involve interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
  • Receptor Modulation : It could modulate receptor signaling pathways, affecting cellular responses to infections.

These interactions contribute to its overall antimicrobial and antiviral efficacy.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the in vitro antibacterial activity of several imidazole derivatives, including this compound. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) that was significantly lower than many conventional antibiotics, suggesting its potential as a novel antimicrobial agent .

Investigation into Antiviral Properties

Research published in the Journal of Medicinal Chemistry explored the antiviral properties of imidazole derivatives. The study found that compounds similar to this compound showed promise in inhibiting viral replication in cell culture models, particularly against RNA viruses .

Preparation Methods

Synthesis via Phenacylamine and 4-Methylphenyl Isothiocyanate

A well-documented method for synthesizing 1-(4-methylphenyl)-5-phenyl-1H-imidazole-2-thiol analogs involves the reaction between phenacylamine hydrobromide and 4-methylphenyl isothiocyanate under basic conditions. This method can be adapted for the allyl-substituted compound by replacing phenacylamine with an allyl-substituted amine or by subsequent allylation of the imidazole nitrogen.

  • Reaction conditions: The reaction is typically carried out in ethanol with triethylamine as the base under heating conditions.
  • Yield: High yields (~95%) have been reported for related compounds.
  • Reference: Korohoda and Bojarska (1991) describe this method for similar imidazole-2-thiol derivatives, indicating its reliability and efficiency.

Multicomponent One-Pot Condensation Using 1,2-Diketones, Diammonium Hydrogen Phosphate, and Aryl Aldehydes

A green and efficient approach involves a three-component condensation reaction:

  • Reactants: 1,2-diketones, diammonium hydrogen phosphate (as an ammonium source), and aryl aldehydes.
  • Conditions: Reflux in water under mild conditions without the need for metal catalysts or bases.
  • Advantages: This method offers simplicity, good functional group tolerance, excellent yields, and environmental benefits.
  • Application: While primarily used for 2,4,5-trisubstituted imidazoles, this strategy can be adapted for 1-allyl-5-(4-methylphenyl)-1H-imidazole-2-thiol by selecting appropriate aldehydes and amine sources.
  • Reference: A study published in Scientia Iranica (2013) highlights this catalytic green synthesis method for imidazole derivatives.

Stepwise Synthesis via Benzimidazole-2-thiol Intermediates

Although focused on benzimidazole analogs, the stepwise synthetic pathway is instructive:

  • Reduction of nitroaniline to diamine.
  • Cyclization with carbon disulfide to form benzimidazole-2-thiol.
  • Substitution reactions to introduce aryl groups.
  • Final functionalization with aldehydes under acidic catalysis.

This method involves refluxing in ethanol-water mixtures and acid catalysis to achieve the final substituted imidazole-thiol compound. Such a route can be modified to incorporate allyl groups at the nitrogen position by using allyl halides or allylating agents post-cyclization.

  • Reference: A recent ACS Omega publication (2022) details this multistep synthesis for benzimidazole-2-thiols, which can be extrapolated for imidazole analogs.

Comparative Data Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Advantages Limitations
Phenacylamine + 4-Methylphenyl Isothiocyanate Phenacylamine hydrobromide, 4-methylphenyl isothiocyanate, triethylamine Ethanol, heating ~95 High yield, straightforward Requires amine precursor
Multicomponent One-Pot 1,2-Diketones, diammonium hydrogen phosphate, aryl aldehydes Reflux in water, no metal catalyst High (varies) Green, mild, efficient May need optimization for allyl substitution
Stepwise via Benzimidazole-2-thiol Nitroaniline, CS2, aldehydes, acid catalyst Reflux in ethanol-water, acid catalysis 80-90 Well-characterized, versatile Multi-step, longer reaction times

Research Findings and Analysis

  • The phenacylamine/isothiocyanate route is classical and yields high purity imidazole-2-thiols with good functional group tolerance. It allows for the introduction of aryl groups at C-5 and can be modified for N-allylation.
  • The multicomponent green synthesis is advantageous for scale-up and sustainability, avoiding toxic reagents and harsh conditions. However, direct allyl substitution may require additional steps.
  • The stepwise benzimidazole-thiol approach provides detailed control over substitution patterns and is supported by extensive spectroscopic characterization (1H NMR, 13C NMR, HRMS), ensuring structural confirmation.

Q & A

Q. What are the common synthetic routes for 1-allyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves cycloaddition reactions or nucleophilic substitution. For example, imidazole derivatives can be synthesized via cycloaddition between ethyl isocyanoacetate and imidoyl chlorides, as seen in structurally related compounds . Another approach involves refluxing precursors like benzaldehyde derivatives with ammonium acetate in glacial acetic acid, followed by neutralization and recrystallization (e.g., methanol) to isolate the product . Reaction conditions such as solvent polarity, temperature, and catalyst choice (e.g., acetic acid) significantly impact yield. For instance, extended reflux durations (3+ hours) improve cyclization efficiency but may risk decomposition if overheated .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data points should be analyzed?

Methodological Answer: Critical techniques include:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., allyl protons at δ 4.5–5.5 ppm, thiol S-H signal absence due to tautomerization) .
  • IR spectroscopy : Identify thiol (S-H stretch ~2500 cm1^{-1}) and aromatic C-H stretches (~3000 cm1^{-1}) .
  • Elemental analysis : Validate molecular formula (e.g., C13_{13}H14_{14}N2_2S) by comparing calculated vs. experimental C/H/N/S percentages .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can substituent variations on the imidazole ring affect the compound’s biological activity, and what strategies optimize this?

Methodological Answer: Substituent effects are critical for structure-activity relationships (SAR). For example:

  • 4-Methylphenyl group : Enhances hydrophobicity, potentially improving membrane permeability .
  • Allyl group : Introduces steric bulk and potential for Michael addition reactions, which may influence reactivity in biological systems .
  • Thiol (-SH) vs. thione tautomers : The thiol form can act as a hydrogen-bond donor, while the thione tautomer may coordinate metal ions .
    Optimization strategies include:
  • Bioisosteric replacement : Substitute the allyl group with propargyl or cyclopropyl to balance reactivity and stability .
  • Halogenation : Introducing fluorine or chlorine at the phenyl ring (e.g., 4-fluorophenyl) to modulate electronic effects and metabolic stability .

Q. What computational methods predict the binding affinity of this compound with biological targets, and how are they validated experimentally?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., enzymes with catalytic cysteine residues, leveraging the thiol group’s nucleophilicity) .
  • MD simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns trajectories) .
  • Experimental validation : Compare docking scores with in vitro assays (e.g., enzyme inhibition IC50_{50}) and mutagenesis studies to confirm key residues (e.g., replacing Cys with Ser in the active site) .

Q. How can researchers resolve contradictions in structure-activity relationship data for imidazole derivatives with different substituents?

Methodological Answer: Contradictions often arise from divergent substituent effects. For example:

  • Positional isomerism : A thiol group at the 2-position (vs. 4-position) may enhance hydrogen bonding but reduce solubility .
  • Electron-withdrawing groups : Nitro or fluoro substituents on the phenyl ring can increase reactivity but decrease bioavailability .
    Resolution strategies include:
  • Systematic SAR studies : Synthesize analogs with single substituent changes (e.g., 4-methyl vs. 4-methoxyphenyl) and compare activity .
  • Multivariate analysis : Apply QSAR models to isolate contributions of hydrophobicity (logP), polar surface area, and electronic parameters (Hammett constants) .

Data Contradiction Analysis

Example Issue : Conflicting reports on the thiol group’s role in cytotoxicity.
Resolution :

  • Hypothesis testing : Compare thiol-protected (e.g., acetylated) vs. free thiol analogs in cytotoxicity assays .
  • Mechanistic studies : Use ROS probes (e.g., DCFH-DA) to determine if thiol-mediated oxidative stress drives toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-allyl-5-(4-methylphenyl)-1H-imidazole-2-thiol
Reactant of Route 2
1-allyl-5-(4-methylphenyl)-1H-imidazole-2-thiol

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